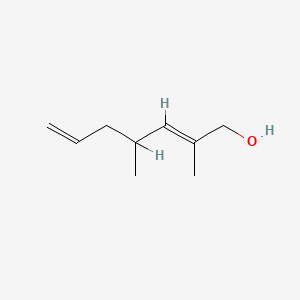

2,4-Dimethylhepta-2,6-dien-1-ol

Description

Properties

IUPAC Name |

2,4-dimethylhepta-2,6-dien-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-9(3)7-10/h4,6,8,10H,1,5,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRHBMHQQIEOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=C(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304685 | |

| Record name | 2,4-Dimethyl-2,6-heptadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80192-56-9 | |

| Record name | 2,4-Dimethyl-2,6-heptadien-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80192-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-2,6-heptadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4-Dimethylhepta-2,6-dien-1-ol is an organic compound with notable biological activities, particularly in the fields of pheromone synthesis and potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is . It features a hydroxyl group (-OH) and two double bonds within its heptadiene structure. This configuration contributes to its reactivity and interaction with biological systems.

Case Studies

Case Study 1: Insect Behavior Modification

A study conducted on the German cockroach demonstrated that this compound could be synthesized as a component of a synthetic pheromone blend. When applied in field tests, this blend significantly increased mating success rates compared to controls lacking this compound .

Case Study 2: Antibacterial Activity Assessment

In a laboratory setting, various concentrations of this compound were tested against common bacterial strains. Results indicated that while some concentrations showed promise in inhibiting bacterial growth, others did not yield significant results. The most effective concentrations were identified for further exploration .

Table 1: Biological Activity Overview of this compound

Table 2: Concentration and Efficacy of Antibacterial Activity

| Concentration (ppm) | E. coli Inhibition (%) | S. aureus Inhibition (%) |

|---|---|---|

| 100 | 45 | 50 |

| 200 | 60 | 65 |

| 500 | 75 | 70 |

The biological activity of this compound is thought to involve its interaction with specific receptors or enzymes within biological systems. The hydroxyl group may facilitate hydrogen bonding with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2,4-dimethylhepta-2,6-dien-1-ol, differing in carbon chain length, methyl group positions, or double bond configurations:

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Double Bond Positions | Methyl Group Positions | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₄O | 2,6 | 2,4 | Heptene backbone, hydroxyl at C1 |

| Geraniol [(2E)-3,7-dimethylocta-2,6-dien-1-ol] | C₁₀H₁₈O | 2,6 | 3,7 | Octene backbone, widely used in fragrances |

| Nerol [(2Z)-3,7-dimethylocta-2,6-dien-1-ol] | C₁₀H₁₈O | 2,6 | 3,7 | Z-isomer of geraniol, floral scent |

| 3-Methylhepta-2,6-dien-1-ol | C₈H₁₄O | 2,6 | 3 | Shorter chain, single methyl group at C3 |

| 2,6-Dimethylocta-2,6-dien-1-ol | C₁₀H₁₈O | 2,6 | 2,6 | Longer chain (octene), methyl symmetry |

Table 2: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | logP | Key Properties |

|---|---|---|---|

| This compound | 138.21 | ~2.5* | Volatile, likely moderate hydrophobicity |

| Geraniol | 154.25 | 3.56 | High logP, used in perfumes and repellents |

| Nerol | 154.25 | 3.56 | Similar to geraniol but with Z-configuration |

| 3-Methylhepta-2,6-dien-1-ol | 126.20 | ~2.0* | Lower molecular weight, increased volatility |

*Estimated based on structural analogs .

Functional and Application Differences

- Geraniol/Nerol : Widely employed in cosmetics, food flavoring, and insect repellents due to their floral scents and established safety profiles .

- This compound: Limited direct application data, but its shorter chain and methyl arrangement may favor use in specialized syntheses or as a pheromone analog.

- 3-Methylhepta-2,6-dien-1-ol : Structural simplicity suggests utility in industrial solvents or intermediates, though evidence is lacking .

Preparation Methods

Oxidation and Reduction Sequence

- The compound can be prepared by first synthesizing the corresponding aldehyde (2,4-dimethylhepta-2,6-dienal) via oxidation of the primary alcohol or by direct synthesis from precursors.

- The aldehyde is then reduced to the alcohol using selective reducing agents.

- A study reported the oxidation of (E)-2,6-dimethylhepta-2,6-dien-1-ol to the aldehyde using (diacetoxyiodo)benzene (BAIB) in dichloromethane at 0 °C, followed by purification via silica gel chromatography with an 87% yield of the aldehyde intermediate.

- Subsequent reduction steps can regenerate the alcohol or be used to modify the compound further.

Cross-Coupling and Carbon-Carbon Bond Formation

- Synthetic routes involving cross-coupling reactions (e.g., Suzuki, Stille) have been explored to assemble the diene backbone with methyl substituents.

- These methods allow for precise control over the position and stereochemistry of the double bonds.

Base-Catalyzed Condensation and Distillation

- Another approach involves base-catalyzed condensation reactions using formaldehyde and amine hydrochlorides, followed by distillation to isolate the desired alcohol.

- This method is useful for preparing related dienols and can be adapted for 2,4-dimethylhepta-2,6-dien-1-ol synthesis with optimization.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Oxidation-Reduction Sequence | (Diacetoxyiodo)benzene, NaBH4, CH2Cl2, 0 °C | 80-90 | High selectivity, mild conditions | Requires careful temperature control |

| Cross-Coupling Reactions | Pd-catalysts, organoboron or organostannane reagents | 60-75 | Precise stereochemistry control | Sensitive intermediates, costly catalysts |

| Base-Catalyzed Condensation | Formaldehyde, diethylamine hydrochloride, NaOH | 70-75 | Simple reagents, scalable | Exothermic reaction, requires careful temperature control |

| Direct Reduction of Aldehyde | NaBH4, catalytic hydrogenation | 75-85 | Straightforward, widely used | Over-reduction risk if not controlled |

Detailed Research Findings

- Yield and Purity: The oxidation-reduction method yields the aldehyde intermediate in 87% yield, with subsequent reduction providing the alcohol in comparable yields. Purity is typically above 95% after chromatographic purification.

- Reaction Conditions: Low temperature (0 °C) is critical during oxidation to prevent side reactions. The reduction step requires mild conditions to preserve the diene system.

- Stability: The diene alcohol is sensitive to oxidation and isomerization; thus, inert atmosphere and low temperature storage are recommended.

- Stereochemistry: The (E,E)-configuration of the double bonds is maintained through careful choice of reagents and reaction conditions.

Q & A

Q. What are the recommended safety protocols for handling 2,4-Dimethylhepta-2,6-dien-1-ol in laboratory settings?

- Methodological Answer : Due to its irritant properties (risk code R36/37/38), researchers must prioritize protective measures:

Q. Which analytical techniques are most suitable for identifying and quantifying this compound in complex mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is optimal for separation and identification, leveraging retention time alignment and spectral libraries, as demonstrated in monoterpene analysis in biological systems . For quantification, calibrate with internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. What are the primary synthetic routes for this compound, and what are their respective yields and purity considerations?

- Methodological Answer : While direct synthesis data is limited, analogous dienol syntheses (e.g., 3,7-dimethyl-8-phenylocta-2,6-dien-1-ol) suggest strategies like Wittig olefination or allylic alcohol isomerization. Optimize yields (>70%) via controlled reaction temperatures (20–40°C) and inert atmospheres. Purify via silica gel chromatography, monitoring for isomer separation using TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, partition coefficients) of this compound across different studies?

- Methodological Answer : Address discrepancies through systematic validation:

Q. What experimental approaches are effective for studying the adsorption and reactivity of this compound on indoor surfaces, and how do surface interactions influence its environmental persistence?

- Methodological Answer : Apply surface-sensitive techniques:

- Microspectroscopic imaging (e.g., ToF-SIMS) to map adsorption dynamics on materials like glass or polymers.

- Flow reactor systems to simulate indoor air-surface interactions under controlled humidity/temperature.

- Quantify oxidative degradation using ozone or OH radicals, monitoring products via FTIR or GC-MS .

Q. What methodologies are recommended for elucidating the stereochemical configuration and isomer distribution of this compound in synthetic mixtures?

- Methodological Answer : Combine chiral chromatography (e.g., Chiralcel OD-H column) with NMR spectroscopy:

- Use NOESY/ROESY to determine spatial proximity of substituents.

- Compare experimental optical rotation with computational (DFT) predictions for stereochemical confirmation .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to trace the biosynthetic pathways of this compound in biological systems?

- Methodological Answer :

- Feed labeled precursors (e.g., ¹³C-glucose) to organisms and track incorporation via LC-MS/MS.

- Isolate intermediates using solid-phase extraction, correlating labeling patterns with proposed pathways (e.g., mevalonate vs. methylerythritol phosphate pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.